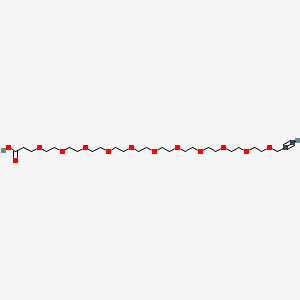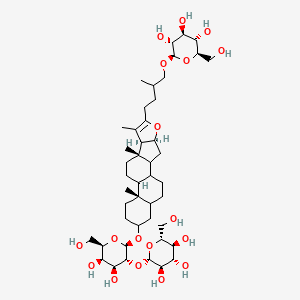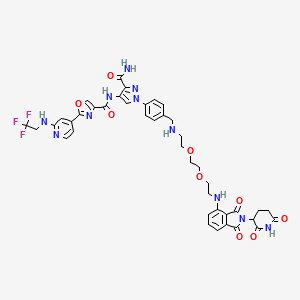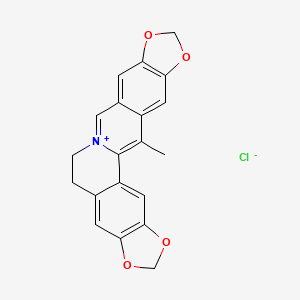![molecular formula C30H36BrN5O7 B11935655 2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tcv 309: is a chemical compound known for its role as an inhibitor of platelet activating factor. It has been studied for its potential therapeutic effects in various medical conditions, including inflammation, ischemia-reperfusion injury, and cancer pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tcv 309 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Tcv 309 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tcv 309 undergoes various chemical reactions, including:
Oxidation: Tcv 309 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Tcv 309 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tcv 309 .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a research tool to study platelet activating factor pathways and related biochemical processes.
Biology: Investigated for its effects on cellular signaling and inflammation.
Medicine: Explored for its therapeutic potential in conditions such as ischemia-reperfusion injury, cancer pain, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Tcv 309 exerts its effects by inhibiting the platelet activating factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological processes. The molecular targets include the platelet activating factor receptor and associated signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Tcv 309 is compared with other platelet activating factor antagonists such as:
CV-3988: Another potent platelet activating factor antagonist but less selective than Tcv 309.
WEB 2086: A similar compound with comparable potency but different pharmacokinetic properties.
BN 50739: Another platelet activating factor antagonist with distinct chemical structure and efficacy.
Tcv 309 is unique due to its high selectivity and potency as a platelet activating factor antagonist, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C30H36BrN5O7 |
|---|---|
Molekulargewicht |
658.5 g/mol |
IUPAC-Name |
2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid |
InChI |
InChI=1S/C30H35BrN4O4.HNO3/c1-2-16-33-17-13-24(21-27(33)31)29(37)35(26-10-4-3-5-11-26)19-14-28(36)32-15-20-39-30(38)34-18-12-23-8-6-7-9-25(23)22-34;2-1(3)4/h3-11,13,17,21,27H,2,12,14-16,18-20,22H2,1H3,(H,32,36);(H,2,3,4) |
InChI-Schlüssel |
UOZBZWREOXRQLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC(=CC1Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)



![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)



![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
